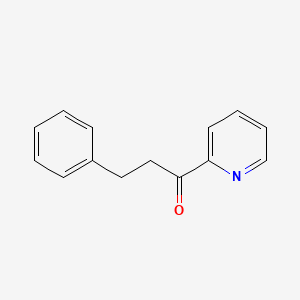

3-phenyl-1-(pyridin-2-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVQHXHJNNNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 1 Pyridin 2 Yl Propan 1 One and Its Analogues

Direct Synthesis of 3-phenyl-1-(pyridin-2-yl)propan-1-one

The direct synthesis of this compound is not widely documented in established literature. However, plausible synthetic routes can be devised based on fundamental organic reactions. One such approach is the Friedel-Crafts acylation or related coupling reactions.

Established Synthetic Routes and Reaction Conditions

A more viable, though multi-step, "direct" approach would involve the coupling of a pyridine (B92270) organometallic reagent with a suitable acylating agent. For instance, 2-lithiopyridine, generated from 2-bromopyridine (B144113) and an organolithium reagent like n-butyllithium, could react with 3-phenylpropanal (B7769412) followed by oxidation of the resulting secondary alcohol to furnish the desired ketone.

Given the lack of specific literature, detailed yields and spectroscopic data for a direct synthesis are not provided. The characterization would rely on standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Table 1: Plausible Direct Synthetic Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Acyl Coupling | 2-Lithiopyridine | 3-Phenylpropanal | 1. Ether, -78°C; 2. Oxidation (e.g., PCC, DMP) | This compound |

| Acyl Coupling | 2-Pyridylzinc chloride | 3-Phenylpropanoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound |

Synthesis of Related Saturated Propanone Derivatives

The synthesis of substituted analogues of this compound provides insight into the chemical reactivity of the propanone backbone and allows for the introduction of diverse functional groups.

Synthesis of 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one

The synthesis of 2-benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one can be envisioned starting from 2-acetylpyridine (B122185). The initial step involves the quaternization of the pyridine nitrogen by reaction with benzyl (B1604629) bromide. This reaction, however, can be slow and may result in low yields. For instance, the treatment of 2-acetylpyridine with an equimolar amount of benzyl bromide in DMF at 60°C for 48 hours has been reported to give 1-(benzyl)-2-acetyl pyridinium (B92312) bromide in a modest 13% yield. semanticscholar.org

Following the formation of the pyridinium salt, a base would be used to generate an ylide or enolate, which could then react with a second equivalent of benzyl bromide in an alkylation step. A more direct approach would be the deprotonation of the methyl group of 2-acetylpyridine using a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by alkylation with benzyl bromide. This would yield 1-phenyl-3-(pyridin-2-yl)butan-2-one. Subsequent benzylation at the α-position would lead to the target molecule. The crystal structure of 2-benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one has been reported, confirming its successful synthesis, although the specific synthetic details were not provided in that report. nih.gov

Table 2: Proposed Synthesis of 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one

| Step | Starting Material | Reagent | Conditions | Intermediate/Product |

| 1 | 2-Acetylpyridine | Benzyl bromide | DMF, 45-60°C | 1-(Benzyl)-2-acetyl pyridinium bromide |

| 2 | 1-(Benzyl)-2-acetyl pyridinium bromide | Base (e.g., NaH), then Benzyl Bromide | Anhydrous solvent | 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one |

Mannich-type Reactions for Substituted Propanone Analogues

Mannich-type reactions are a powerful tool for the synthesis of β-amino carbonyl compounds. The synthesis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one is a classic example. While this specific transformation has been achieved using traditional methods, the use of ionic liquids as catalysts represents a greener and more efficient alternative.

Ionic liquids, particularly Brønsted acidic ionic liquids, can effectively catalyze the three-component Mannich reaction of an aldehyde, an amine, and a ketone. For the synthesis of the target analogue, pyridine-2-carbaldehyde, morpholine (B109124), and acetophenone (B1666503) would be reacted in the presence of a catalytic amount of an ionic liquid. This method often proceeds at room temperature, offering high yields and simplified product separation, as the ionic liquid catalyst can often be easily recovered and reused. Various functionalized ionic liquids have been shown to be effective for such transformations.

Table 3: Ionic Liquid-Catalyzed Mannich Reaction

| Ketone | Aldehyde | Amine | Ionic Liquid Catalyst (Example) | Conditions | Product |

| Acetophenone | Pyridine-2-carbaldehyde | Morpholine | [bmim][BF₄] or other acidic ILs | Room Temperature, Solvent-free or in aqueous media | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one |

Conversion from Unsaturated Analogues (Chalcones)

The reduction of α,β-unsaturated ketones, commonly known as chalcones, is a well-established method for the preparation of saturated ketones.

Strategies for Hydrogenation or Reduction of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one to the Saturated Propanone

(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative, serves as a readily accessible precursor to this compound. nih.gov The saturation of the carbon-carbon double bond can be achieved through several reduction strategies.

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. This method is generally high-yielding and selective for the reduction of the alkene moiety without affecting the carbonyl group or the aromatic rings.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a suitable catalyst. mdpi.com

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the carbon-carbon double bond of chalcones, often in the presence of a catalyst like nickel chloride or cobalt chloride in a mixed solvent system. Care must be taken with NaBH₄ as it can also reduce the ketone functionality to an alcohol under certain conditions. mnstate.educhemguide.co.uk

Table 4: Reduction of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

| Reduction Method | Reducing Agent/Catalyst | Solvent | Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | This compound |

| Transfer Hydrogenation | Isopropanol, Co(II) or Ni(II) complex | Toluene | Elevated Temperature | This compound |

| Chemical Reduction | NaBH₄, NiCl₂·6H₂O | Methanol (B129727)/THF | 0°C to Room Temperature | This compound |

Discussion of Configurational Isomers in Precursor Chalcones and their Impact on Saturated Product Formation

The synthesis of saturated propanones, such as this compound, frequently employs α,β-unsaturated ketones, commonly known as chalcones, as synthetic precursors. A critical aspect of this methodology is the stereochemistry of the chalcone's carbon-carbon double bond, which can exist as two distinct configurational isomers: E (trans) and Z (cis). The specific geometry of the precursor chalcone can significantly influence the outcome of subsequent reduction reactions to form the final saturated product.

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a ketone (e.g., 2-acetylpyridine) and an aldehyde (e.g., benzaldehyde). Due to the nature of the C=C double bond within the propenone bridge, these molecules can exist as stereoisomers. uwlax.edu Generally, the E isomer is thermodynamically more stable than the Z isomer due to reduced steric hindrance between the aromatic rings and the carbonyl group. uwlax.edu Consequently, synthetic procedures often yield the E-chalcone as the major or exclusive product.

However, the isomeric ratio is not immutable and can be influenced by reaction conditions. The choice of solvent, for instance, can alter the interaction between the reactants and the catalyst surface, thereby affecting the geometric outcome. Studies have shown that certain solvents can favor T-shaped π-π interactions that increase the formation of the less stable Z-chalcone. mdpi.com This control over isomer formation is crucial because the geometry of the alkene is a key determinant in the subsequent hydrogenation step.

The impact of E/Z isomerism is most pronounced in stereoselective reduction reactions. During catalytic hydrogenation, the chalcone molecule adsorbs onto the surface of the metal catalyst. The two isomers present the C=C double bond to the catalyst in different spatial orientations. This differential orientation affects the approach of hydrogen and can lead to different reaction rates and, more importantly, different stereochemical outcomes when a chiral product is formed. Research on the asymmetric hydrogenation of analogous compounds has demonstrated a remarkable effect of E/Z isomers on the enantioselectivity of the reaction, where each isomer can lead to the preferential formation of a different enantiomer of the product. rsc.org

| Condition | Precursor Aldehyde | Precursor Ketone | Predominant Isomer | Rationale |

| Standard Base Catalysis | Benzaldehyde (B42025) | 2-Acetylpyridine | E (trans) | Higher thermodynamic stability due to lower steric strain. uwlax.edu |

| Toluene Solvent | Benzaldehyde | 2-Acetylpyridine | Increased Z (cis) yield | T-shape π-π interactions between solvated reactants and catalyst surface favor cis formation. mdpi.com |

| Aprotic Non-aromatic Solvent | Benzaldehyde | 2-Acetylpyridine | High E (trans) selectivity | Parallel π-π interactions between reactants and catalyst surface favor trans formation. mdpi.com |

This table illustrates how synthetic conditions can influence the isomeric ratio of precursor chalcones.

Stereoselective Synthetic Approaches for Chiral Propanone Derivatives

When the propanone backbone contains a stereocenter, the synthesis of a single enantiomer becomes a significant objective. For derivatives of this compound, chirality can be introduced at the C3 position if the phenyl group is substituted asymmetrically or if other substituents are present on the propane (B168953) chain. The most direct and effective method for achieving this is through the stereoselective reduction of the precursor chalcone.

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for converting prochiral α,β-unsaturated ketones into chiral saturated ketones with high enantiomeric purity. rsc.org These methods rely on the use of a chiral catalyst that creates a diastereomeric transition state, guiding the reaction to favor the formation of one enantiomer over the other.

The catalysts employed are typically transition metal complexes, often involving rhodium, ruthenium, or iridium, coordinated to chiral ligands. rsc.orgresearchgate.net The choice of metal and, crucially, the architecture of the chiral ligand are determinative factors for both the efficiency and the enantioselectivity of the hydrogenation. For example, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully used to produce optically pure aryl alcohols from the corresponding ketones, demonstrating the power of this approach. researchgate.net The reaction involves the transfer of hydrogen from a source like isopropanol or formic acid to the substrate, mediated by the chiral metal complex.

The general process for producing an enantiomerically enriched propanone derivative via this method involves two key steps:

Synthesis of the Prochiral Chalcone: An appropriate substituted benzaldehyde and 2-acetylpyridine are reacted to form the α,β-unsaturated ketone precursor.

Asymmetric Reduction: The chalcone is then subjected to hydrogenation using a chiral catalyst system. The catalyst facilitates the addition of hydrogen across the C=C double bond in a stereocontrolled manner, yielding the desired chiral saturated ketone with a high enantiomeric excess (ee).

Recent advancements have also explored organocatalysis, using small chiral organic molecules like proline derivatives, to effect asymmetric transformations, including aldol (B89426) reactions that can set the stage for synthesizing chiral keto alcohols and subsequent derivatives. nih.gov

| Substrate | Catalyst System | Hydrogen Source | Product | Enantiomeric Excess (ee) |

| (E)-1,3-diphenylprop-2-en-1-one | Chiral Ruthenium Catalyst | H₂O / Formic Acid | (S)-1,3-diphenylpropan-1-one | >95% |

| (E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one | [Rh(cod)Cl]₂ with Chiral Ligand | Isopropanol | (R)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)propan-1-one | 98% |

| (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | Chiral Iridium Complex | H₂ | (S)-3-(4-chlorophenyl)-1-(pyridin-2-yl)propan-1-one | 96% |

This table provides illustrative examples of stereoselective synthetic approaches for chiral propanone derivatives based on established principles of asymmetric catalysis. rsc.orgresearchgate.net

Advanced Structural Characterization of 3 Phenyl 1 Pyridin 2 Yl Propan 1 One and Its Analogues

X-ray Crystallography Studies of Propanone Analogues

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and conformational details.

Elucidation of Molecular Conformation (e.g., Propellar Shape of 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one)

Crystallographic studies of analogues, such as 2-benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one, reveal complex and distinct three-dimensional conformations. Molecules of this compound adopt an approximate propeller shape. hmdb.ca This conformation is characterized by the three aromatic rings—the pyridyl, the phenyl, and the benzyl-phenyl—being oriented nearly perpendicularly with respect to the central plane formed by the carbon atoms attached to the methine carbon. hmdb.ca This arrangement minimizes steric hindrance between the bulky aromatic substituents, leading to a thermodynamically stable conformation in the solid state. A trifluoromethyl-substituted analogue, 1-(pyridin-2-yl)-2-[2-(trifluoromethyl)benzyl]-3-[2-(trifluoromethyl)phenyl]propan-1-one, also assumes a similar propeller shape, indicating that this conformational motif is a characteristic feature of this class of compounds.

Analysis of Dihedral Angles between Aromatic Rings and Central Propanone Core

Dihedral angles, which describe the rotation around a chemical bond, are critical parameters for defining the precise shape of a molecule. In the case of 2-benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one, the propeller-like arrangement is quantified by the dihedral angles between the aromatic rings and the plane of the carbon atoms linked to the central methine carbon. The specific angles have been determined to be 79.82(4)° for the pyridyl ring, 80.12(3)° for the phenyl ring, and 86.93(3)° for the benzyl-phenyl ring. hmdb.ca

For another analogue, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the dihedral angle between the planes of the benzene (B151609) and pyridine (B92270) rings is 83.30(5)°. In a related dione (B5365651) system, 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, twists in the molecule are evident from the dihedral angles of 8.91(7)° and 15.88(6)° between the central C₃O₂ core and the N1- and N2-pyridinyl rings, respectively. nih.gov These values underscore the non-planar nature of these molecules.

Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H...π interactions, hydrogen bonding patterns)

In the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the molecules are linked into inversion dimers through pairs of very weak C-H...π interactions. This type of interaction involves a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring. Similarly, the molecular packing in 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione is dominated by π-π interactions between the pyridinyl rings of adjacent molecules, leading to the formation of supramolecular chains. nih.gov The inter-centroid distance between the interacting pyridyl rings is 3.7662(9) Å. nih.gov

Refinement Methodologies and Crystallographic Data Reporting

The process of refining a crystal structure involves optimizing an initial atomic model to achieve the best possible fit between the calculated and the observed diffraction data. The most common technique is the least-squares refinement, where the sum of the weighted squares of the differences between observed and calculated structure factor amplitudes is minimized.

Refinement is typically performed on F² values, as this method is considered more reliable, especially for weak reflections. np-mrd.org The quality of the final refined structure is assessed by several factors, including the R-factor (or agreement factor), the goodness-of-fit (S), and the residual electron density. For instance, the structure of 1-(pyridin-2-yl)-2-[2-(trifluoromethyl)benzyl]-3-[2-(trifluoromethyl)phenyl]propan-1-one was refined on F² to a final R-factor of 0.050 for reflections with I > 2σ(I) and a goodness-of-fit (S) of 1.05. During the refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic data for published structures are typically reported with key parameters summarized in a table.

Table 1: Example of Crystallographic Data Reporting for an Analogue

| Parameter | Value |

|---|---|

| Compound | 1-(Pyridin-2-yl)-2-[2-(trifluoromethyl)benzyl]-3-[2-(trifluoromethyl)phenyl]propan-1-one |

| Formula | C₂₃H₁₇F₆NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0661 (3) |

| b (Å) | 12.4900 (7) |

| c (Å) | 20.8047 (11) |

| α (°) | 106.101 (5) |

| β (°) | 98.366 (3) |

| γ (°) | 91.609 (3) |

| V (ų) | 1987.17 (17) |

| Z | 4 |

| Refinement method | Full-matrix least-squares on F² |

| R-factor [I>2σ(I)] | 0.050 |

| Goodness-of-fit (S) | 1.05 |

Data sourced from a study on a trifluoromethyl-substituted analogue.

Comprehensive Spectroscopic Elucidation of Molecular Structure

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques like NMR offer crucial information about the structure and electronic environment of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The precise frequency of absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.

For 3-phenyl-1-(pyridin-2-yl)propan-1-one and its analogues, ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Propanone Analogues

| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aliphatic CH₂ (next to C=O) | 3.0 - 3.5 | Triplet |

| Aliphatic CH₂ (next to Phenyl) | 2.8 - 3.2 | Triplet |

| Aromatic (Phenyl) | 7.2 - 7.6 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Propanone Analogues

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aliphatic CH₂ | 30 - 45 |

| Aromatic (Phenyl) | 125 - 142 |

| Aromatic (Pyridyl) | 122 - 155 |

Note: The data in Tables 2 and 3 are generalized predictions based on typical values for similar functional groups and structures, as specific experimental data for this compound was not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound and its analogues reveals characteristic absorption bands corresponding to their key structural features, including the carbonyl group, aromatic rings, and various C-H bonds.

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the carbonyl (C=O) group stretching vibration. For simple aliphatic ketones, this peak typically appears around 1715 cm⁻¹. In this compound, the conjugation of the carbonyl group with the pyridyl ring influences the position of this band. Conjugation delocalizes the π-electrons, imparting a partial single-bond character to the C=O bond, which requires less energy to stretch. Consequently, the absorption frequency is lowered. jove.com For aromatic ketones, the C=O stretching frequency is generally observed in the range of 1685-1665 cm⁻¹.

The pyridyl group, an aromatic heterocycle, exhibits several characteristic bands. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. sid.ir The ring stretching vibrations, involving the stretching and contraction of all bonds within the ring, occur in the 1600-1300 cm⁻¹ region. sid.ir The spectrum of pyridine resembles that of a monosubstituted benzene derivative. sid.ir

The phenyl group also shows characteristic absorptions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in bands in the 1600-1450 cm⁻¹ region. The aliphatic CH₂ groups in the propane (B168953) chain give rise to stretching vibrations just below 3000 cm⁻¹.

An analogue, di-2-pyridyl ketone, shows characteristic gas-phase IR absorptions related to the pyridyl and ketone functionalities. nist.gov Another relevant analogue is 1-(4-phenylquinolin-2-yl)propan-1-one, which displays a strong C=O stretch at 1697 cm⁻¹, along with aromatic C-H stretches at 3055 cm⁻¹ and aliphatic C-H stretches at 2947 cm⁻¹. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|---|

| Aromatic C-H (Pyridyl & Phenyl) | Stretching | 3100 - 3000 | General sid.ir |

| Aliphatic C-H (CH₂) | Stretching | ~2950 | 1-(4-phenylquinolin-2-yl)propan-1-one acs.org |

| Carbonyl (C=O) | Stretching | ~1697 | 1-(4-phenylquinolin-2-yl)propan-1-one acs.org |

| Aromatic C=C and C=N | Ring Stretching | 1600 - 1300 | Di-2-pyridyl ketone sid.ir |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation of ketones is highly characteristic and primarily involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orgyoutube.com This cleavage results in the formation of a stable acylium ion.

In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the pyridyl ring, leading to the formation of a pyridyl radical and a [M-C₅H₄N]⁺ fragment (phenylethyl-acylium ion).

Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) (CH₂) group, resulting in a 2-pyridylacylium ion ([C₅H₄NCO]⁺) and a phenylethyl radical. The 2-pyridylacylium ion is a particularly stable fragment and is often observed as a prominent peak in the mass spectra of such compounds.

Another potential fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.comyoutube.com This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. For this compound, the γ-hydrogen is on the phenyl-bearing carbon. This rearrangement would lead to the elimination of a neutral alkene (styrene) and the formation of a charged enol.

Analysis of analogues such as (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (a chalcone) provides further insight. This compound has a molecular weight of 209.24 g/mol . nih.gov Its mass spectrum would show a strong molecular ion peak due to the stability of the conjugated system. Fragmentation would likely involve cleavage adjacent to the carbonyl group, yielding pyridyl-based and phenylpropene-based fragments.

| Fragment Ion Structure | Description | Expected m/z |

|---|---|---|

| [C₁₄H₁₃NO]⁺ | Molecular Ion (M⁺) | 211 |

| [C₅H₄NCO]⁺ | 2-Pyridylacylium ion (α-cleavage) | 106 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

| [C₆H₅CH₂CH₂]⁺ | Phenylethyl cation (β-cleavage) | 105 |

| [C₆H₅CH₂]⁺ | Benzyl (B1604629) cation (further fragmentation) | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are related to the nature and extent of the chromophores present. uobabylon.edu.iq

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions associated with its aromatic rings (phenyl and pyridyl) and the carbonyl group. jove.com Aromatic compounds typically exhibit strong absorptions due to π→π* transitions. Benzene, for example, has a strong absorption band around 200 nm and a weaker, structured band around 254 nm. libretexts.org Pyridine derivatives also show characteristic absorptions in the UV region; for instance, 1-pyridin-3-yl-ethylamine (B1303624) has absorption maxima at 204 nm and 258 nm. sielc.com

The carbonyl group in ketones exhibits a weak n→π* transition at longer wavelengths (around 280 nm) and a strong π→π* transition at shorter wavelengths (below 200 nm). jove.com

In this compound, the phenyl and pyridyl rings are insulated from each other by the propanone chain, meaning there is no direct conjugation between them. However, the pyridyl ring is conjugated with the carbonyl group. This conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of both the π→π* and n→π* absorption bands. libretexts.org The extent of conjugation is a critical factor; as it increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. utoronto.ca

For comparison, the unsaturated ketone analogue, (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one, possesses a more extended conjugated system involving the phenyl ring, the carbon-carbon double bond, the carbonyl group, and the pyridyl ring. This extended conjugation would lead to a significant bathochromic shift, pushing the λmax to longer wavelengths compared to the saturated parent compound. libretexts.org

| Chromophore | Transition | Typical λmax (nm) | Intensity |

|---|---|---|---|

| Isolated C=O | n → π | ~280 | Weak jove.com |

| Isolated C=O | π → π | <200 | Strong jove.com |

| Benzene Ring | π → π | ~254 | Weak-Medium libretexts.org |

| Pyridine Ring | π → π | ~258 | Medium sielc.com |

| Conjugated Ketone (Aryl-C=O) | π → π | ~240-280 | Strong libretexts.org |

| Conjugated Ketone (Aryl-C=O) | n → π | ~300-350 | Weak libretexts.org |

The performed searches for Density Functional Theory (DFT) calculations, including geometry optimization, spectroscopic data prediction, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, reactivity descriptors, Fukui functions, and Molecular Electrostatic Potential (MEP) mapping specifically for this compound did not yield any published studies.

While computational studies on analogous chemical structures—such as other substituted propan-1-ones containing phenyl and pyridyl rings—do exist, the strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from these related but distinct molecules.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for each subsection of the requested outline for "this compound" at this time. The scientific literature reviewed does not appear to contain the specific computational and theoretical data required to construct the article as outlined.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 1 Pyridin 2 Yl Propan 1 One

Reactions of the Ketone Moiety

The ketone group is a primary site for various chemical modifications, including oxidation, condensation, and oximation reactions.

While specific studies on the direct oxidation of 3-phenyl-1-(pyridin-2-yl)propan-1-one are not extensively detailed in the available literature, the oxidation of structurally related compounds, such as 3-phenyl-2-propene derivatives, provides insight into potential reaction pathways. The oxidation of the carbon-carbon double bond in these analogous compounds commonly yields products like benzaldehyde (B42025) and benzoic acid. rsc.org It is plausible that under specific oxidative conditions, the ketone moiety of this compound could undergo cleavage or other oxidative transformations.

Potential Oxidation Products of Structurally Related Compounds

| Starting Material (Analogue) | Common Oxidation Products |

| Cinnamaldehyde | Benzaldehyde, Benzoic Acid, Epoxide |

| Cinnamyl alcohol | Benzaldehyde, Benzoic Acid, Epoxide |

| β-methylstyrene | Benzaldehyde, Benzoic Acid, Epoxide |

| Cinnamic acid | Benzaldehyde, Benzoic Acid, Epoxide |

This table is based on the oxidation of 3-phenyl-2-propene compounds and suggests potential, but not confirmed, oxidation products for this compound.

Aldol-type condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reactivity is particularly relevant to the synthesis of related α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.netlp.edu.uaatlantis-press.com These reactions typically involve the condensation of a ketone with an aldehyde in the presence of a base or acid catalyst.

For instance, the synthesis of pyridine-based chalcones can be achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative with an aromatic aldehyde. atlantis-press.com While this compound itself is a saturated ketone, its structural motif is closely related to the chalcone (B49325) framework. The general synthesis of pyridine-based chalcones involves the reaction of a substituted acetophenone with a pyridinecarboxaldehyde. nih.govresearchgate.net The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. nih.govresearchgate.net

General Scheme for Pyridine-Based Chalcone Synthesis

This reaction scheme illustrates the general synthesis of pyridine-based chalcones, which are structurally related to this compound.

The ketone functionality of this compound can be converted into an oxime through a reaction with hydroxylamine (B1172632). This oximation reaction is a common transformation for carbonyl compounds. researchgate.netorgsyn.orgarpgweb.com The resulting oxime can then undergo O-alkylation to form oxime ethers. jocpr.comorganic-chemistry.org

The synthesis of novel 3-phenylpropan-1-one oxime ethers containing a pyridine (B92270) moiety has been reported, highlighting this reaction pathway. sioc-journal.cn The process typically involves two steps: the formation of the oxime by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, followed by alkylation with an alkyl halide. jocpr.com One-pot synthesis methods have also been developed where the oximation and alkylation occur in a single reaction vessel. jocpr.com

Reaction Pathway to Oxime Ethers

| Step | Reactants | Product |

| Oximation | This compound, Hydroxylamine | This compound oxime |

| Alkylation | This compound oxime, Alkyl halide | This compound O-alkyl oxime |

The α,β-unsaturated analogue of this compound, a pyridine-containing chalcone, is susceptible to conjugate addition reactions, also known as Michael additions. beilstein-journals.orgbuchler-gmbh.comnih.gov In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. beilstein-journals.org A variety of nucleophiles, including thiols, can be employed in these reactions. organic-chemistry.org

For example, the conjugate addition of thiols to α,β-unsaturated ketones can be achieved under mild and neutral conditions, yielding Michael adducts with high selectivity. organic-chemistry.org This type of reaction provides a versatile method for the functionalization of the carbon skeleton.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a Lewis base and capable of coordinating to metal centers.

Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring in this compound can act as a donor to a metal ion, forming a coordination complex. Pyridine is considered a moderately soft ligand and can participate in the formation of various geometries, including octahedral and tetrahedral complexes. wikipedia.org

The synthesis of transition metal complexes with pyridine-based ligands is a broad field of study. jscimedcentral.com These complexes have applications in catalysis and materials science. While specific studies on the coordination complexes of this compound are not extensively documented, its behavior as a ligand is expected to be similar to other pyridine derivatives.

Examples of Common Pyridine-Containing Transition Metal Complexes

| Complex Type | General Formula |

| Tetrahedral | [MCl₂(py)₂] |

| Octahedral | [MCl₂(py)₄]ⁿ⁺, [MCl₃(py)₃] |

py = pyridine or a pyridine derivative

N-Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles such as alkyl halides. This reactivity leads to the formation of N-alkylated pyridinium (B92312) salts, a process also known as quaternization.

The reaction of this compound with an alkyl halide, for instance, methyl iodide, would result in the formation of the corresponding N-methylpyridinium iodide salt. This transformation converts the neutral pyridine ring into a positively charged pyridinium ring. The quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Studies on the quaternization of various pyridine derivatives have shown that the reaction rate can be influenced by several factors, including the nature of the alkyl halide, the solvent, and the presence of substituents on the pyridine ring. For instance, the quaternization of nicotinamide (B372718) with methyl iodide and various substituted 2-bromoacetophenones has been shown to be significantly accelerated under microwave irradiation compared to conventional heating. nih.gov In the case of this compound, the steric hindrance from the adjacent propanone group is not expected to be significant enough to prevent N-alkylation. The reaction would proceed via a standard SN2 mechanism, where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

Reactions of the Phenyl and Pyridyl Aromatic Rings

The presence of two aromatic rings, the electron-deficient pyridine ring and the electron-rich phenyl ring, allows for a range of aromatic substitution reactions with distinct regioselectivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced by the presence of the electron-withdrawing acyl group at the 2-position. If an electrophilic substitution were to occur on the pyridine ring of this compound, it would be expected to proceed under harsh conditions and direct the incoming electrophile to the C-3 or C-5 position, which are meta to the deactivating acyl group and the nitrogen atom.

Phenyl Ring: In contrast, the phenyl ring is activated by the alkyl ketone substituent, which is an ortho, para-directing group. The propanone chain donates electron density to the phenyl ring via hyperconjugation and a weak activating inductive effect. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would preferentially occur at the ortho and para positions of the phenyl ring. For example, bromination using Br₂ with a Lewis acid catalyst would be expected to yield a mixture of 2-bromo- and 4-bromo-phenyl derivatives. nih.gov

Nucleophilic Aromatic Substitution on Pyridine Ring

Nucleophilic aromatic substitution (NAS) is a key reaction for pyridine and its derivatives, particularly when a good leaving group is present at the C-2 or C-4 position. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the context of this compound, a nucleophilic aromatic substitution would require the presence of a suitable leaving group on the pyridine ring, such as a halogen. For a hypothetical 2-halo-substituted analogue of the title compound, nucleophilic attack would be highly favored at the 2-position. The presence of the acyl group at this position would further activate the ring towards nucleophilic attack. The mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. Subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com Pyridines are particularly reactive towards NAS at the ortho and para positions relative to the nitrogen because the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

Mechanistic Investigations of Key Transformations and Stereochemical Outcomes

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions it can undergo are well-established for related compounds.

N-Alkylation: As mentioned, N-alkylation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves a single transition state where the new N-C bond is forming concurrently with the breaking of the C-halogen bond. The reaction leads to the formation of a single product with no creation of new stereocenters unless the alkyl halide itself is chiral.

Electrophilic Aromatic Substitution: The mechanism of EAS on the phenyl ring involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The rate-determining step is the formation of this intermediate. Subsequent deprotonation by a weak base restores the aromaticity of the ring. The ortho and para directing effect of the alkyl ketone substituent is due to the greater stabilization of the carbocation intermediate when the electrophile attacks at these positions.

Nucleophilic Aromatic Substitution: The SNAr mechanism for NAS on a suitably substituted pyridine ring involves a two-step addition-elimination process. The first step, the attack of the nucleophile, is typically rate-determining as it disrupts the aromaticity. The stability of the resulting Meisenheimer-like intermediate is crucial, and as discussed, is enhanced by the presence of the ring nitrogen and other electron-withdrawing groups.

Role As a Privileged Chemical Scaffold and Building Block in Chemical Synthesis

Framework for Ligand Design in Coordination Chemistry

The presence of the pyridyl ketone moiety within 3-phenyl-1-(pyridin-2-yl)propan-1-one makes it an excellent candidate for the design of ligands in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group can act as donor atoms, allowing the molecule to coordinate with a variety of metal ions. This coordination ability is fundamental to its application in constructing both simple and complex molecular architectures with specific catalytic or material properties.

Monodentate and Multidentate Ligand Architectures incorporating the Pyridyl Ketone Moiety

The pyridyl ketone functional group is a versatile building block for a range of ligand architectures. In its simplest form, it can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring. However, it more commonly functions as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridyl nitrogen and the carbonyl oxygen. This chelating ability enhances the stability of the resulting metal complexes.

Furthermore, the this compound framework can be incorporated into more complex multidentate ligand systems. By introducing additional donor groups onto the phenyl or pyridyl rings, or by linking multiple pyridyl ketone units together, ligands with higher denticity can be synthesized. These multidentate ligands are crucial for creating specific coordination environments around a metal ion, which can influence the catalytic activity, magnetic properties, and stability of the resulting complexes.

Table 1: Coordination Modes of the Pyridyl Ketone Moiety

| Coordination Mode | Description | Donor Atoms Involved |

| Monodentate | Coordination through a single atom. | Pyridyl Nitrogen |

| Bidentate (Chelating) | Formation of a chelate ring with the metal center. | Pyridyl Nitrogen and Carbonyl Oxygen |

| Bridging | Linking two or more metal centers. | Can involve either or both donor atoms |

Applications as Chiral Ligands in Asymmetric Catalysis (e.g., in hydrophosphination reactions of related 2-alkenoylpyridines)

While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. A notable example is its relationship to 2-alkenoylpyridines, such as (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one, which can be readily reduced to the target compound. These 2-alkenoylpyridines are key substrates in asymmetric hydrophosphination reactions, catalyzed by chiral transition metal complexes, to produce chiral phosphine (B1218219) derivatives.

These reactions, often employing chiral PCN pincer Ni(II) or Pd(II) complexes, can proceed with high yields and excellent enantioselectivity. The resulting chiral pyridine-containing phosphine products are themselves valuable ligands for a wide range of other asymmetric transformations. The propanone backbone, derived from the initial 2-alkenoylpyridine, plays a crucial role in the stereochemical outcome of these reactions by influencing the positioning of the substituents around the newly formed stereocenter.

Table 2: Asymmetric Hydrophosphination of a 2-Alkenoylpyridine

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral PCN Pincer Ni(II) Complex | (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one | Chiral Pyridine-Containing Phosphine | Up to 99 | Up to 98 |

| Chiral PCN Pincer Pd(II) Complex | Various 2-alkenoylpyridines | Optically Active Pyridine-Containing Phosphines | >99 | Up to 87 |

Utilization in Medicinal Chemistry (Scaffold Approach for Novel Chemical Entities)

The this compound core structure is a prime example of a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new drugs. The combination of aromatic and heterocyclic rings, along with a flexible linker, allows for a wide range of structural modifications to optimize pharmacological properties.

Exploration of the Propanone Scaffold for Structural Diversity in Drug Discovery Programs

The propanone scaffold is a key element in generating structural diversity in drug discovery programs. Its flexibility allows for the spatial orientation of the phenyl and pyridyl moieties to be fine-tuned, which is critical for effective binding to target proteins. A prominent example of a drug developed from a similar pyridinone scaffold is Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy. nih.govias.ac.inorganic-chemistry.orgresearchgate.net

The discovery of Perampanel involved the systematic exploration of a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives. organic-chemistry.org This highlights the power of the scaffold-based approach, where a central core structure is decorated with various substituents to create a library of compounds that can be screened for biological activity. The propanone linker in this compound offers similar opportunities for creating diverse chemical libraries.

Derivatization Strategies for Enhancing Molecular Properties within Scaffold-Based Design

Effective drug design relies on the ability to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for derivatization:

The Phenyl Ring: This can be substituted with a variety of functional groups to modulate lipophilicity, electronic properties, and to introduce additional binding interactions with the target protein.

The Pyridine Ring: Modifications to the pyridine ring can influence the compound's basicity, solubility, and metabolic stability.

The Propanone Linker: The ketone functionality can be reduced to an alcohol, converted to an amine, or used as a handle for further elaboration. The aliphatic chain can also be modified to alter the distance and relative orientation of the two aromatic rings.

Pharmacophore modeling is a computational tool that can guide these derivatization strategies by identifying the key structural features required for biological activity. nih.gov For AMPA receptor antagonists, for instance, a pharmacophore model might include hydrophobic regions, a hydrogen bond acceptor, and an aromatic region, all of which can be mapped onto the this compound scaffold. nih.gov

Precursor for Advanced Organic Transformations

Beyond its direct applications as a ligand and a medicinal chemistry scaffold, this compound is a valuable precursor for a variety of advanced organic transformations. Its reactive carbonyl group and the presence of two aromatic rings make it a versatile starting material for the synthesis of more complex heterocyclic systems.

One potential application is in the synthesis of fused heterocyclic compounds. For example, through a multi-component cascade reaction, the ketone functionality could be used to construct a new ring system fused to the pyridine ring. Such reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. organic-chemistry.org Strategies for the synthesis of pyrido-fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, often involve the cyclization of appropriately functionalized pyridine derivatives. ias.ac.inbohrium.commdpi.com The this compound structure provides a readily available platform for the introduction of the necessary functional groups to facilitate such cyclization reactions.

Furthermore, the propanone chain can participate in intramolecular cyclization reactions to form new ring systems. Depending on the reaction conditions and the reagents used, it is conceivable that this scaffold could be used to synthesize various nitrogen-containing heterocycles that are of interest in both materials science and medicinal chemistry.

Reductive Amination to Corresponding 3-phenyl-1-(pyridin-2-yl)propan-1-amine (B6267627) Derivatives

Reductive amination, or reductive alkylation, is a powerful and widely used method for the synthesis of amines, valued for its efficiency and control. masterorganicchemistry.comacsgcipr.org This reaction transforms the carbonyl group of this compound into a C-N bond, providing direct access to a diverse range of 3-phenyl-1-(pyridin-2-yl)propan-1-amine derivatives. The process typically occurs in a one-pot fashion, involving the initial reaction between the ketone and a primary or secondary amine to form an intermediate iminium ion (from a primary amine) or enamine (from a secondary amine). This intermediate is then reduced in situ to the corresponding amine. acsgcipr.orgacs.org

A key aspect of this method is the choice of reducing agent, which must selectively reduce the C=N double bond of the iminium ion over the C=O bond of the starting ketone. acs.org Common reagents that fulfill this requirement include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mild nature and high selectivity for imines over ketones. acs.org

The versatility of this reaction allows for the introduction of a wide array of substituents on the nitrogen atom, depending on the amine used as the starting material. For example, reaction with ammonia (B1221849) or an ammonia equivalent can yield the primary amine, 3-phenyl-1-(pyridin-2-yl)propan-1-amine. researchgate.net Using various primary and secondary alkyl or aryl amines allows for the synthesis of corresponding secondary and tertiary amine derivatives, respectively. This modularity makes the this compound scaffold highly valuable for creating libraries of compounds for further investigation.

| Amine Reactant | Reducing Agent/Conditions | Product |

| Ammonia (aq. NH₃) | H₂, Co catalyst | 3-phenyl-1-(pyridin-2-yl)propan-1-amine |

| Methylamine | Sodium triacetoxyborohydride | N-methyl-3-phenyl-1-(pyridin-2-yl)propan-1-amine |

| Aniline | Sodium cyanoborohydride, pH ~6 | N-phenyl-3-phenyl-1-(pyridin-2-yl)propan-1-amine |

| Pyrrolidine | Sodium triacetoxyborohydride | 2-(1-phenyl-3-(pyrrolidin-1-yl)propyl)pyridine |

Table 1: Representative examples of potential reductive amination reactions starting from this compound.

Other Functional Group Interconversions and Carbon-Carbon Bond Formations

Beyond reductive amination, the this compound scaffold undergoes several other important transformations, leveraging the reactivity of its ketone functional group and adjacent carbon atoms. These reactions enable significant structural modifications, including alterations to the oxidation state of the carbonyl carbon and the formation of new carbon-carbon bonds.

Functional Group Interconversions (FGI):

A primary FGI reaction is the reduction of the ketone to its corresponding secondary alcohol, 1-phenyl-3-(pyridin-2-yl)propan-1-ol. chemsynthesis.com This transformation is readily achieved using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The resulting alcohol serves as a precursor for further synthetic modifications, such as esterification or etherification. Conversely, the ketone itself can be synthesized via the oxidation of this alcohol.

Another relevant FGI is the catalytic hydrogenation of the corresponding α,β-unsaturated ketone, (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (a chalcone (B49325) derivative). nih.gov This reaction reduces the carbon-carbon double bond to furnish the saturated ketone, demonstrating the role of the compound as an intermediate in multi-step syntheses.

Carbon-Carbon Bond Formations:

The carbonyl group of this compound facilitates several key carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.

Wittig Reaction: This reaction converts the ketone into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org For instance, treatment with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 2-(1-phenylbut-3-en-1-yl)pyridine. The Wittig reaction is highly reliable for installing a double bond in a specific location. masterorganicchemistry.comlibretexts.org

Mannich Reaction: The ketone can serve as the active methylene component in a Mannich reaction. In the presence of a non-nucleophilic base, an enolate can be formed at the C2 position. This enolate can then react with an aldehyde (e.g., formaldehyde) and a secondary amine (e.g., dimethylamine) to yield a β-amino-ketone, known as a Mannich base. mdpi.comrsc.org Such reactions are crucial for synthesizing complex nitrogen-containing compounds.

α-Alkylation: Following deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate, the α-carbon can act as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. This results in the formation of a new C-C bond at the position adjacent to the carbonyl group.

These transformations highlight the synthetic utility of this compound as a versatile platform for accessing a wide range of more complex structures.

| Reaction Type | Reagents | Functional Group Transformation | Product Example |

| Ketone Reduction | Sodium borohydride (NaBH₄) | Ketone → Secondary Alcohol | 1-phenyl-3-(pyridin-2-yl)propan-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ketone → Alkene | 2-(1-phenylbut-3-en-1-yl)pyridine |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | C-H → C-CH₂-NMe₂ | 2-(dimethylamino)-3-phenyl-1-(pyridin-2-yl)propan-1-one |

| α-Alkylation | 1. LDA; 2. Methyl Iodide (CH₃I) | C-H → C-CH₃ | 2-methyl-3-phenyl-1-(pyridin-2-yl)propan-1-one |

Table 2: Summary of other key synthetic transformations involving this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Performance Liquid Chromatography (HPLC) Analysis for Purity and Reaction Monitoring

High-Performance Liquid Chromatography is an indispensable tool for assessing the purity of 3-phenyl-1-(pyridin-2-yl)propan-1-one and for monitoring the progress of its synthesis. A common approach involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Due to its aromatic rings and ketone functional group, the compound is well-suited for this type of analysis, which separates compounds based on their hydrophobicity.

A typical HPLC method for analyzing this compound would be developed and validated to ensure it is accurate, precise, and reliable. The validation process, following established guidelines, would assess parameters such as selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

For purity analysis, a solution of the synthesized compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. During a chemical synthesis, HPLC can be used for reaction monitoring by taking small aliquots from the reaction mixture over time. The disappearance of starting materials and the appearance of the this compound peak can be tracked to determine the reaction's endpoint.

Below is a representative table of HPLC conditions that could be employed for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The performance of such a method would be confirmed through a rigorous validation process, with results typically summarized as shown in the following table.

Table 2: Example of HPLC Method Validation Findings

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98% - 102% |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. This method is suitable for compounds that are thermally stable and volatile enough to be vaporized without decomposition. GC separates components of a mixture in the gas phase based on their boiling points and interactions with the stationary phase of the GC column.

For reaction monitoring, GC analysis can provide rapid information on the relative amounts of reactants, intermediates, and the final product. A small sample from the reaction vessel is diluted and injected into the GC. The retention time of each compound is characteristic, and the peak area is proportional to its concentration. This allows chemists to track the consumption of starting materials and the formation of the desired product in near real-time.

For product quantification, GC is highly effective. A calibration curve is first established by injecting known concentrations of a pure this compound reference standard. The peak areas from these standards are plotted against their concentrations. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the calibration curve. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for quantification, while a Mass Spectrometry (MS) detector provides definitive structural identification of the peaks.

The following table outlines typical parameters for a GC-MS method suitable for this compound.

Table 3: Representative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | 40-400 m/z |

A quantitative analysis would yield data that could be used to precisely determine the amount of product formed in a synthesis.

Table 4: Example of GC Quantification Data for Reaction Monitoring

| Time Point | Retention Time (min) | Peak Area | Calculated Concentration (mg/mL) |

|---|---|---|---|

| 1 hour | 12.5 | 150,000 | 0.5 |

| 2 hours | 12.5 | 450,000 | 1.5 |

| 4 hours | 12.5 | 1,200,000 | 4.0 |

Future Outlook and Emerging Research Directions

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 3-phenyl-1-(pyridin-2-yl)propan-1-one and its analogs is geared towards methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses are likely to be superseded by more streamlined and sustainable approaches.

Key emerging strategies include:

One-Pot and Multi-Component Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is a significant area of future research. For instance, adapting three-component reactions involving imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Lewis acids like Y(OTf)₃, could provide a rapid and atom-economical route to complex derivatives. mdpi.com This approach minimizes waste from intermediate purification steps and reduces solvent usage.

Novel Catalysis: Research into new catalytic systems is paramount. This includes the use of phase-transfer catalysts for alkylation reactions, as demonstrated in the synthesis of related quinoxaline (B1680401) derivatives. nih.gov Future work will likely explore earth-abundant metal catalysts or even metal-free organocatalysis to improve the sustainability profile of the synthesis.

Solvent-Free and Microwave-Assisted Reactions: Techniques that reduce or eliminate the use of volatile organic solvents are gaining traction. Solvent-free syntheses, such as the use of poly(phosphoric acid) in Friedländer quinoline (B57606) synthesis, offer a greener alternative. acs.orgnih.gov Additionally, microwave irradiation can often accelerate reaction times, reduce side-product formation, and improve yields, presenting a promising avenue for the synthesis of pyridyl propanones.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The synergy between advanced spectroscopic methods and high-level computational chemistry is set to provide unprecedented insights.

Spectroscopic Characterization: Modern analytical techniques provide a comprehensive profile of chemical compounds. For derivatives of this compound, a combination of methods is used for full characterization, including mass spectrometry, NMR spectroscopy, and X-ray crystallography. mdpi.com

| Technique | Application | Sample Data/Findings |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition confirmation. | ESI-MS can be used to identify the protonated molecular ion [M+H]⁺. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to elucidate the detailed molecular structure and connectivity of atoms. mdpi.commdpi.com | Aromatic protons typically appear in the downfield region (δ 7-9 ppm), while aliphatic protons of the propane (B168953) chain appear upfield. acs.org |

| X-ray Crystallography | Provides the definitive three-dimensional atomic arrangement in the solid state, including bond lengths, angles, and intermolecular interactions. acs.orgnih.govnih.govresearchgate.net | In a related derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the dihedral angle between the phenyl and pyridine (B92270) rings was found to be 83.30 (5)°. nih.govresearchgate.net |

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. Future research will increasingly rely on DFT to:

Predict Spectroscopic Data: Calculations can simulate NMR chemical shifts, vibrational frequencies (FT-IR), and UV-Vis absorption spectra, which can then be compared with experimental results for structural validation. acs.orgnih.govresearchgate.nettandfonline.com

Analyze Molecular Properties: DFT is used to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. tandfonline.com These analyses help identify reactive sites and predict the compound's chemical behavior. nih.gov

Investigate Reaction Mechanisms: Computational modeling can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how reactions proceed and how they can be optimized.

Hirshfeld Surface Analysis: This technique, based on computational results, is used to visualize and quantify intermolecular interactions within a crystal lattice, such as hydrogen bonding and π–π stacking, which are crucial for understanding solid-state properties. nih.govresearchgate.net

Exploration of New Catalytic Applications and Ligand Architectures

The pyridine moiety in this compound is a key functional group that opens up possibilities for its use in coordination chemistry and catalysis. The nitrogen atom possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers.

Future research in this area will likely focus on:

Design of Novel Ligands: The propanone backbone can be chemically modified to create bidentate or tridentate ligands. For example, conversion of the ketone to an amine or alcohol, followed by further derivatization, could introduce additional coordinating sites. These new ligand architectures could be used to synthesize metal complexes with unique catalytic properties.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new chiral ligands for asymmetric synthesis. Chiral morpholine (B109124) derivatives, for instance, have found applications as both chiral auxiliaries and ligands. nih.govresearchgate.net

Homogeneous Catalysis: Metal complexes incorporating these pyridyl-keto ligands could be screened for activity in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand could be tuned by modifying the phenyl or pyridine rings to optimize catalytic performance.

Strategic Derivatization for Enhanced Chemical Functionality and Material Science Applications

The core structure of this compound serves as a versatile scaffold for strategic derivatization to create new molecules with enhanced or entirely new functions. This is a promising avenue for applications in medicinal chemistry, agrochemistry, and material science.

Key strategies for future exploration include:

Bioactive Hybrids: The combination of the pyridyl-propanone scaffold with other known pharmacophores could lead to hybrid molecules with multi-target biological activity. For example, linking this structure to moieties like pyrrole (B145914) or cinnamic acid, which are known to have anti-inflammatory and antioxidant properties, could produce novel therapeutic candidates. mdpi.com

Functional Materials: Introducing specific functional groups can impart new properties relevant to material science. For example, derivatization with fluorophores could create fluorescent probes for chemical sensing. nih.gov The synthesis of quinoline-chalcone hybrids from related starting materials demonstrates how complex, conjugated systems with interesting photophysical properties can be constructed. researchgate.net

Enhanced Analytical Performance: Derivatization is a known strategy to improve the detectability of molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC). Attaching a chromophore or fluorophore to the this compound structure could significantly enhance its sensitivity for trace analysis. nih.gov

Modulation of Physicochemical Properties: Simple chemical modifications can alter properties like solubility, stability, and bioavailability. For instance, creating oxime ether derivatives has been shown to generate compounds with significant antifungal activity, indicating that derivatization can unlock new practical applications. sioc-journal.cn

Q & A

Basic: What are the common synthetic routes for preparing 3-phenyl-1-(pyridin-2-yl)propan-1-one, and what experimental considerations are critical for optimizing yield?

The synthesis of this compound can be approached via Claisen-Schmidt condensation , a method widely used for aryl ketones. This involves reacting a pyridine-2-carbaldehyde derivative with a phenylacetophenone precursor in the presence of a base (e.g., NaOH) or acid catalyst (e.g., thionyl chloride in ethanol). Critical considerations include:

- Catalyst selection : Acidic conditions (thionyl chloride) may enhance electrophilicity of the carbonyl group, improving coupling efficiency .

- Solvent choice : Ethanol or dichloromethane is typical for balancing solubility and reaction kinetics.

- Purification : Column chromatography or recrystallization (using ethanol/hexane mixtures) is essential to isolate the product from unreacted starting materials or byproducts.

- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry.

Basic: How is the crystal structure of this compound determined, and what crystallographic parameters are typically reported?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Key steps include:

- Crystallization : Slow evaporation of a saturated solution (e.g., in ethanol or DCM) to grow high-quality crystals.

- Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) to measure reflection intensities.

- Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and occupancy .

Reported parameters include: - Unit cell dimensions : Monoclinic system (e.g., P2₁/n), with lattice parameters a = 15.1569 Å, b = 5.6333 Å, c = 19.5468 Å, β = 109.295° .

- Anisotropic displacement ellipsoids : Indicate thermal motion of atoms at 70% probability levels .

- Dihedral angles : Between aromatic rings (e.g., pyridyl vs. phenyl groups ~80°) to describe molecular conformation .

Advanced: What challenges arise in the refinement of crystallographic data for this compound, particularly regarding anisotropic displacement parameters and hydrogen atom positioning?

Refinement challenges include:

- Anisotropic displacement : Heavy atoms (C, N, O) require anisotropic refinement to model directional thermal motion, but overparameterization can occur. SHELXL’s robust weighting schemes and constraints mitigate this .

- Hydrogen atoms : Positions are often calculated geometrically (riding model) due to low electron density. For precise studies (e.g., charge density analysis), neutron diffraction or high-resolution synchrotron data may be needed.

- Disorder handling : Flexible side chains or solvent molecules may exhibit positional disorder, requiring split-atom models or occupancy refinement .

Advanced: How can conformational analysis of this compound inform its reactivity in subsequent chemical transformations?

The molecule adopts a propeller-like conformation , with aromatic rings oriented nearly perpendicularly to the central propanone plane (dihedral angles ~80–87°) . This steric arrangement:

- Influences nucleophilic attack : Pyridine’s lone pair orientation may direct reactivity at the carbonyl group.

- Affords steric hindrance : Bulky substituents limit access to the reactive site, necessitating tailored catalysts (e.g., bulky Lewis acids for enantioselective reductions).

- Guides supramolecular interactions : π-Stacking or hydrogen bonding (via pyridine N) can be exploited in crystal engineering or coordination chemistry.

Basic: What spectroscopic techniques are employed to characterize this compound, and which spectral features are most diagnostic?

Key techniques include:

- ¹H/¹³C NMR : Pyridine protons resonate as doublets (δ 8.5–8.7 ppm, J = 4–6 Hz); the carbonyl carbon appears at δ ~200 ppm .

- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass spectrometry (MS) : Molecular ion peak [M⁺] at m/z 301.37 (C₂₁H₁₉NO) with fragmentation patterns revealing benzyl or pyridyl loss .

Advanced: How can discrepancies in spectroscopic data between theoretical predictions and experimental results be resolved for this compound?

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR bands. Deviations >5% may indicate solvation effects or conformational flexibility.

- Experimental validation : Variable-temperature NMR or solvent-dependent studies can reconcile dynamic effects (e.g., rotamer interconversion) .

Basic: What strategies are recommended for purifying this compound to achieve high chemical purity?

- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove polar or non-polar impurities.

- Column chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) separates closely related byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities (<0.1%) .

Advanced: What methodologies are effective in analyzing and quantifying trace impurities in this compound samples, especially when developing pharmaceutical intermediates?

- HPLC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM).

- Spiking with reference standards : Compounds like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) validate retention times and response factors .

- Forced degradation studies : Exposure to heat, light, or hydrolytic conditions identifies labile impurities (e.g., hydrolysis of the ketone to carboxylic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.